molecular formula C14H10N4O2 B2685288 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one CAS No. 117904-21-9

2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one

Cat. No.: B2685288
CAS No.: 117904-21-9
M. Wt: 266.26
InChI Key: TWBLLMBEQDNJTN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by cyclization with glycine. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-[(2-pyridylamino)methylene]-1,3-oxazol-5(4H)-one
  • 2-phenyl-4-[(2-thiazolylamino)methylene]-1,3-oxazol-5(4H)-one
  • 2-phenyl-4-[(2-imidazolylamino)methylene]-1,3-oxazol-5(4H)-one

Uniqueness

What sets 2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one apart is its unique pyrazine moiety, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs.

Properties

IUPAC Name

2-phenyl-4-(pyrazin-2-yliminomethyl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14-11(8-17-12-9-15-6-7-16-12)18-13(20-14)10-4-2-1-3-5-10/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXTTZNSRSJHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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